molecular formula C15H20N4O2 B13192546 N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13192546
M. Wt: 288.34 g/mol
InChI Key: XSOGQRQNLVRCBW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with the CAS Number 1087797-73-6 and a molecular weight of 288.35 g/mol . This product is provided with a purity of 95% and is characterized as a white to yellow solid . Its molecular structure is defined by the formula C15H20N4O2 and can be represented by the canonical SMILES string COC1=CC=CC(C(CNC(=O)N2C=CN=C2)N(C)C)=C1 . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should use appropriate personal protective equipment, including gloves and eye/face protection, and work only in a well-ventilated area. In case of exposure, immediately consult the safety data sheet (SDS) for specific first-aid measures . Research Context: While the specific research applications and mechanism of action for this compound are not fully detailed in the public domain, its structural features are of scientific interest. The molecule contains an imidazole-1-carboxamide group, a functional moiety found in various synthetic organic and medicinal chemistry projects . Compounds with similar structures are often investigated as intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical research . Researchers are exploring these and other potential applications in laboratory settings.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-18(2)14(12-5-4-6-13(9-12)21-3)10-17-15(20)19-8-7-16-11-19/h4-9,11,14H,10H2,1-3H3,(H,17,20)

InChI Key

XSOGQRQNLVRCBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)N1C=CN=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with imidazole-1-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Prochloraz (N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide)

Molecular Formula : C₁₅H₁₆Cl₃N₃O₂
Molecular Weight : 376.7 g/mol
Key Differences :

  • Substituents: Prochloraz has a trichlorophenoxyethyl group and a propyl chain, contrasting with the dimethylamino-3-methoxyphenyl ethyl group in the target compound.
  • Physicochemical Properties: Prochloraz’s trichlorophenoxy group increases lipophilicity (logP ≈ 4.5), enhancing environmental persistence but raising toxicity concerns. The target compound’s methoxy and dimethylamino groups improve water solubility (predicted logP ≈ 2.1) and reduce environmental bioaccumulation .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-Imidazole-1-carboxamide

Molecular Formula : C₁₄H₁₇N₃O₃
Molecular Weight : 275.3 g/mol
Key Differences :

  • Substituents : The phenyl ring has 3,4-dimethoxy groups instead of a single 3-methoxy group.
  • Lack of dimethylamino group reduces basicity (pKa ≈ 7.5 vs. ~8.5 for the target compound), affecting ionization and membrane permeability .
  • Synthesis : Both compounds likely share synthetic routes involving reductive cyclization or carboxamide coupling, as seen in and .

SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride)

Molecular Formula : C₁₅H₂₀ClN₃O₂
Molecular Weight : 309.79 g/mol
Key Differences :

  • Core Structure: Quinoline replaces imidazole, introducing a larger aromatic system for π-π stacking interactions.
  • Substituents: A dimethylaminopropyl chain and 4-hydroxyquinoline moiety, differing from the target’s ethyl-linked 3-methoxyphenyl group.
  • Biological Relevance: Quinoline derivatives often exhibit antimicrobial or anticancer activity, suggesting divergent applications compared to the imidazole-based target compound .

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-carboxamide

Molecular Formula : C₂₆H₂₇N₃O₄
Molecular Weight : 453.52 g/mol
Key Differences :

  • Core Structure : Benzimidazole (fused benzene-imidazole ring) vs. single imidazole ring.
  • Substituents : Propyl chain and multiple methoxy groups enhance lipophilicity (logP ≈ 3.8) but reduce metabolic stability compared to the target compound .

Structure-Activity Relationship (SAR) Analysis

Feature Impact on Activity Example Compounds
Imidazole Core Essential for hydrogen bonding and π-interactions with biological targets. Target compound, Prochloraz
Methoxy Groups Enhance metabolic stability and electron donation; position affects receptor affinity. Target compound,
Dimethylamino Groups Improve solubility and basicity; modulate pharmacokinetics (e.g., blood-brain barrier penetration). Target compound, SzR-105
Chlorinated Substituents Increase lipophilicity and toxicity (e.g., Prochloraz). Prochloraz

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Prochloraz N-[2-(3,4-Dimethoxyphenyl)ethyl] Derivative SzR-105
Molecular Weight 288.34 376.7 275.3 309.79
logP (Predicted) 2.1 4.5 2.8 1.9
Water Solubility Moderate Low Moderate High
pKa ~8.5 ~6.2 ~7.5 ~9.0
Bioavailability Moderate (Rule of 5 compliant) Low Moderate High

Biological Activity

N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure suggests various interactions with biological systems, making it a candidate for studies related to antibacterial and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial properties. Imidazole derivatives are known for their diverse pharmacological effects, including antimicrobial and anticancer activities.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A review highlighted the synthesis and evaluation of various imidazole compounds, noting their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several imidazole derivatives, including those similar to this compound.

Compound NameTarget BacteriaMIC (µM)
Compound AStaphylococcus aureus44
Compound BEscherichia coli7.1
N-[2-(dimethylamino)-...]MRSATBD
Compound CBacillus subtilis180

Note: The exact MIC for this compound was not specified in the reviewed literature but is anticipated to be competitive based on structural analogs .

The antibacterial activity of imidazole derivatives often involves inhibition of DNA synthesis and disruption of cellular processes. The mechanism typically includes:

  • Formation of Reactive Species : Under anaerobic conditions, nitro groups in related compounds can be reduced to form reactive intermediates that damage DNA.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism, leading to cell death .

Case Studies

Several studies have investigated the biological activities of imidazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated various imidazole derivatives against multiple bacterial strains, demonstrating that modifications to the imidazole ring significantly affected their potency. For instance, compounds with electron-donating groups showed enhanced activity against MRSA .
  • Toxicity Profiling :
    • Toxicological assessments were conducted on a range of imidazole compounds, revealing that while some exhibited potent antibacterial effects, others posed risks at higher concentrations due to cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • Research focusing on SAR indicated that substituents on the imidazole ring could modulate biological activity significantly. For instance, dimethylamino groups were associated with increased solubility and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide and its analogs?

  • Methodology : Utilize aza-Michael addition reactions or nucleophilic substitution with imidazole precursors. For example, describes aza-Michael additions involving benzimidazole derivatives to form structurally similar compounds. Optimize reaction conditions (e.g., solvent polarity, catalyst type) to enhance yield, as demonstrated in for phenoxymethylbenzoimidazole-triazole hybrids. Key steps include:

  • Precursor selection : Start with 3-methoxybenzylamine derivatives.
  • Coupling agents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS). For example:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δ 2.69 ppm for dimethylamino protons, as in ) and compare with analogs in .
  • IR : Confirm carboxamide C=O stretches near 1650–1700 cm⁻¹.
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Stability studies (e.g., thermal gravimetric analysis, TGA) should assess degradation under light or heat, guided by safety protocols in . Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the imidazole ring influence biological activity?

  • Methodology : Compare analogs with electron-withdrawing (e.g., nitro, fluoro) or electron-donating (e.g., methoxy) groups. demonstrates that 9-methoxy substitution on phenazine-carboxamides enhances antitumor activity by improving DNA intercalation. Use molecular docking (as in ) to correlate substituent position/electronic profiles with target binding (e.g., kinase active sites) .

Q. What experimental designs resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Methodology : Address variability via:

  • Dose-response standardization : Use IC50/EC50 values across multiple cell lines (e.g., L1210 leukemia, Lewis lung carcinoma in ).
  • Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry vs. MTT).
  • Data normalization : Account for batch effects in compound purity (e.g., via HPLC in ) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

  • Methodology : Use QSAR (quantitative structure-activity relationship) models to predict logP, plasma protein binding, and metabolic stability. highlights cyclization strategies to reduce metabolic liability in thiadiazole analogs. Pair with in vitro ADME assays (e.g., microsomal stability) .

Q. What are the mechanistic implications of dimethylaminoethyl side-chain interactions with biological targets?

  • Methodology : Probe via site-directed mutagenesis or NMR titration. shows dimethylamino groups enhance solubility and cationic interactions with DNA phosphate backbones. Compare with , where the same moiety in phenazine-carboxamides increases tumor penetration .

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